Zosuquidar - 167354-41-8

Zosuquidar

Catalog Number: EVT-253784
CAS Number: 167354-41-8
Molecular Formula: C32H31F2N3O2
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp) []. P-gp, also known as multidrug resistance protein 1 (MDR1) or ABCB1, belongs to the ATP-binding cassette (ABC) transporter superfamily [, ]. These transporters are membrane proteins that utilize energy from ATP hydrolysis to efflux a wide range of substrates, including drugs, from cells []. Zosuquidar is primarily recognized for its role in counteracting multidrug resistance (MDR) in cancer cells [, ]. By inhibiting P-gp, Zosuquidar prevents the efflux of chemotherapeutic agents, thereby enhancing their intracellular accumulation and effectiveness [].

Mechanism of Action

Zosuquidar acts as a potent and specific inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump responsible for transporting various substances, including drugs, out of cells [, , , , , , , , , , ]. By binding to P-gp, Zosuquidar blocks its efflux activity, leading to increased intracellular accumulation of P-gp substrates [, , , , ].

This mechanism is particularly relevant in the context of multidrug resistance (MDR) in cancer cells, where P-gp overexpression contributes to decreased intracellular drug concentrations and reduced therapeutic efficacy [, , , , , , ]. Zosuquidar, by inhibiting P-gp, aims to reverse MDR and enhance the effectiveness of chemotherapy [, , , , , ].

Structural studies using cryo-electron microscopy (cryo-EM) have provided insights into the interaction between Zosuquidar and P-gp [, ]. These studies reveal that while Zosuquidar binds to the same site as substrates like Taxol, subtle differences in binding interactions lead to distinct conformational changes in P-gp, ultimately inhibiting its transport activity [, ].

Applications

Zosuquidar's primary application in scientific research is in studying and overcoming multidrug resistance (MDR) in cancer cells [, , , , , , ]. Its ability to inhibit P-glycoprotein makes it a valuable tool in:

  • Investigating the role of P-gp in drug resistance: Zosuquidar helps elucidate the contribution of P-gp to MDR by demonstrating whether its inhibition restores sensitivity to chemotherapeutic agents [, , ].
  • Developing more effective chemotherapy regimens: By combining Zosuquidar with conventional chemotherapy drugs, researchers aim to enhance drug efficacy and overcome MDR in various cancers, including leukemia, lymphoma, and solid tumors [, , , , , , , , , , , ].
  • Studying the impact of P-gp on drug distribution: Zosuquidar has been used to investigate the role of P-gp in limiting the brain uptake of drugs, particularly antiretroviral therapies for HIV [, , ].
  • Investigating the transport mechanisms of other P-gp substrates: By observing the effects of Zosuquidar on the transport and distribution of different compounds, researchers gain insights into the substrate specificity and function of P-gp [, , ].
  • Developing novel P-gp inhibitors: Zosuquidar serves as a lead compound for the development of new and improved P-gp inhibitors with enhanced potency, pharmacokinetic properties, and safety profiles [, ].
Future Directions
  • Optimizing dosing regimens and delivery systems: Future research could focus on improving the pharmacokinetic and pharmacodynamic properties of Zosuquidar to enhance its efficacy and minimize potential toxicity [, , ].
  • Developing personalized medicine approaches: Investigating the factors influencing P-gp expression and activity in individual patients could facilitate the development of tailored treatment strategies incorporating Zosuquidar [, ].
  • Exploring Zosuquidar's potential in other diseases: Given P-gp's involvement in various physiological and pathological processes, future studies could investigate the therapeutic potential of Zosuquidar in conditions beyond cancer, such as neurodegenerative diseases and infectious diseases [, , ].

Doxorubicin

  • Relevance: Several studies have investigated the co-administration of Zosuquidar with Doxorubicin to overcome multidrug resistance mediated by P-glycoprotein (P-gp) in cancer cells. Zosuquidar, a potent P-gp inhibitor, was found to modestly affect Doxorubicin pharmacokinetics but enhance its myelosuppressive effects. [, , , , ]

Daunorubicin

  • Relevance: Clinical trials have assessed the co-administration of Zosuquidar with Daunorubicin and Cytarabine in older patients with newly diagnosed acute myeloid leukemia (AML). The trials aimed to overcome P-gp-mediated drug resistance and improve treatment outcomes. [, , , ]

Cytarabine

  • Relevance: Zosuquidar has been investigated in combination with Daunorubicin and Cytarabine in clinical trials for treating AML. The rationale behind these studies was to determine if Zosuquidar, through P-gp inhibition, could enhance the efficacy of these chemotherapeutic agents. [, , ]

Nelfinavir

  • Relevance: Studies have investigated the ability of Zosuquidar to enhance the brain penetration of Nelfinavir. Nelfinavir exhibits poor brain penetration due to P-gp efflux at the blood-brain barrier. Zosuquidar, as a P-gp inhibitor, significantly enhanced Nelfinavir distribution into the brain in animal models. [, ]

Docetaxel

  • Relevance: A Phase I study examined the combination of Docetaxel with Zosuquidar in patients with resistant solid tumors. The study aimed to determine the maximum tolerated dose and evaluate the pharmacokinetic interactions between the two drugs. []

Paclitaxel

  • Relevance: A population pharmacokinetic model was developed to analyze Paclitaxel pharmacokinetics in the presence of Zosuquidar. The study aimed to characterize the increase in Paclitaxel exposure due to P-gp inhibition by Zosuquidar. []

Polysorbate 20

  • Relevance: A study investigated the combined inhibitory effect of Zosuquidar and Polysorbate 20 on P-gp-mediated Etoposide transport. The study aimed to assess whether the combination could potentiate the inhibition of P-gp efflux. []

Etoposide

  • Relevance: Researchers evaluated the combined effect of Zosuquidar and Polysorbate 20 on P-gp-mediated Etoposide transport in vitro and in vivo. The study aimed to determine if the combination could enhance the bioavailability of Etoposide. [, ]

Vincristine

  • Relevance: A phase I/II trial investigated the combination of Zosuquidar with the CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) regimen in patients with non-Hodgkin’s lymphoma. The study assessed the safety, tolerance, and pharmacokinetic interactions of Zosuquidar with the CHOP components, including Vincristine. []

Tariquidar

  • Relevance: Similar to Zosuquidar, Tariquidar has been used in studies exploring methods for reliable intracellular calcium monitoring in P-gp-overexpressing cells. []

Elacridar

  • Relevance: Elacridar has been used in studies alongside Zosuquidar to investigate the role of P-gp and other efflux transporters in limiting the brain distribution of drugs, including Imatinib. []

Birinapant

  • Relevance: Research has shown that combining Birinapant with Zosuquidar enhances the control of HBV replication in vivo. This combination takes advantage of Zosuquidar’s ability to increase the intracellular concentration of Birinapant in MDR1-expressing liver cells. []

Properties

CAS Number

167354-41-8

Product Name

Zosuquidar

IUPAC Name

(2S)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol

Molecular Formula

C32H31F2N3O2

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2/t21-,29-,30+,31?/m0/s1

InChI Key

IHOVFYSQUDPMCN-AUAXPYEWSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47

Synonyms

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride
LY 335979
LY335979
RS 33295-198
RS-33295-198
zosuquidar trihydrochloride

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47

Isomeric SMILES

C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.